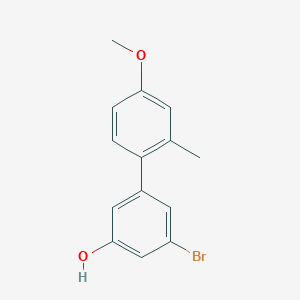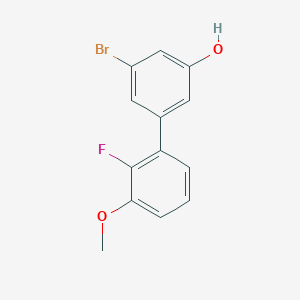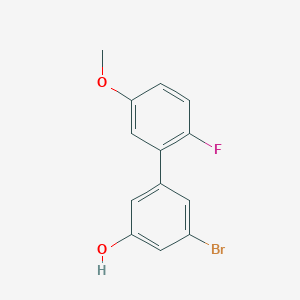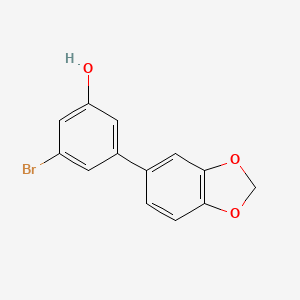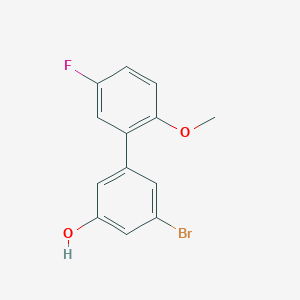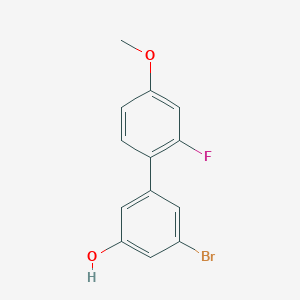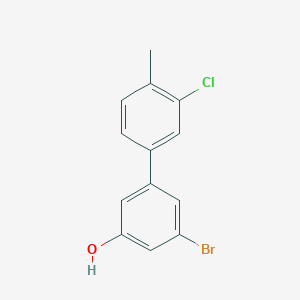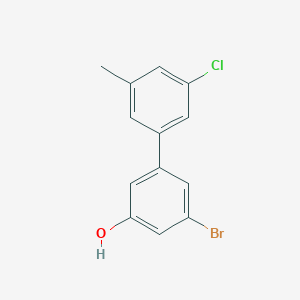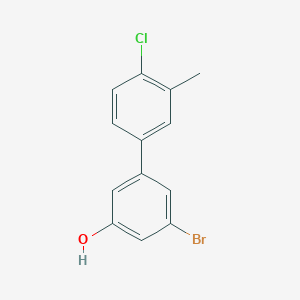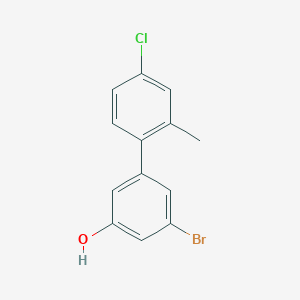
3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% (3-B5C2MPP) is a phenolic compound that is widely used in scientific research due to its ability to act as a catalyst in various reactions. It is a versatile compound with many applications in fields such as organic chemistry, biochemistry, and pharmaceuticals. 3-B5C2MPP has been used in a variety of research projects due to its high purity and its ability to act as a catalyst in a range of reactions.
Mécanisme D'action
3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% acts as a catalyst in a variety of reactions. It is able to promote the formation of aryl-aryl bonds, as well as the formation of carbon-carbon bonds. In addition, it is able to promote the formation of cyclic compounds and the formation of heterocycles. Furthermore, 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% is able to promote the formation of enamines, as well as the formation of imines.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, due to its ability to act as a catalyst in a variety of reactions, it can be used to synthesize compounds that have biochemical and physiological effects. For example, 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% can be used to synthesize the anti-cancer drug paclitaxel, which has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity and its ability to act as a catalyst in a variety of reactions. It is also relatively inexpensive, making it an attractive choice for research projects. However, 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% is a highly reactive compound, and as such it can be dangerous to handle and store. It should only be handled and stored in a well-ventilated area, and protective clothing should be worn at all times.
Orientations Futures
The future of 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% is likely to include further research into its use as a catalyst in a variety of reactions. It is also likely to be used in the synthesis of more pharmaceuticals and organic dyes. In addition, it may be used to synthesize materials for use in the fields of electronics and optoelectronics. Finally, 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% may be used to synthesize compounds for the development of new medical treatments.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% is achieved through a three-step reaction. The first step involves the reaction of 4-chloro-2-methylphenol with bromine to form 3-bromo-4-chloro-2-methylphenol. This reaction is conducted in a solvent such as acetonitrile or dichloromethane. The second step involves the reaction of 3-bromo-4-chloro-2-methylphenol with potassium carbonate to form 3-bromo-5-(4-chloro-2-methylphenyl)phenol. The third and final step is the purification of the 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% product by recrystallization.
Applications De Recherche Scientifique
3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% has been used in a variety of scientific research projects due to its high purity and its ability to act as a catalyst in a range of reactions. It has been used in the synthesis of a variety of compounds, including benzophenones, phenylthiazoles, and cyclic amines. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. In addition, 3-Bromo-5-(4-chloro-2-methylphenyl)phenol, 95% has been used in the synthesis of organic dyes, fluorescent probes, and organic semiconductors.
Propriétés
IUPAC Name |
3-bromo-5-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-4-11(15)2-3-13(8)9-5-10(14)7-12(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBMTUYBPNRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686419 |
Source


|
| Record name | 5-Bromo-4'-chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-70-9 |
Source


|
| Record name | 5-Bromo-4'-chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

